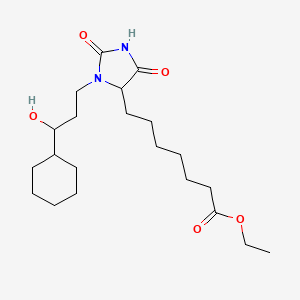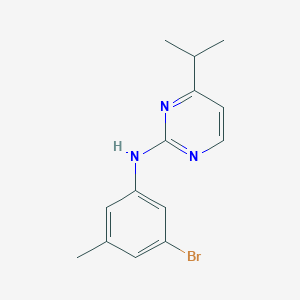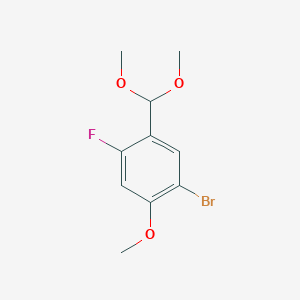
2-Cyclohexen-1-one, 3-chloro-5-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound characterized by the presence of two chlorine atoms and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,6-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-4(2H)-one
Uniqueness
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
61888-43-5 |
|---|---|
Molekularformel |
C12H10Cl2O |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
3-chloro-5-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
DRMBIMSXWJJRFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C=C1Cl)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)





